molecular formula C11H22N2O B7770265 (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine

(2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine

Cat. No.: B7770265
M. Wt: 198.31 g/mol
InChI Key: MYYJFAYHVMWIDI-AOOOYVTPSA-N
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Description

(2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine is a chiral compound with a morpholine ring substituted with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Substitution with Piperidine: The piperidine ring is introduced through a nucleophilic substitution reaction, where the morpholine ring is reacted with a piperidine derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often use automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

(2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)pyridine
  • (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)pyrazine

Uniqueness

(2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine is unique due to its specific chiral configuration and the presence of both morpholine and piperidine rings. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(2R,6S)-2,6-dimethyl-4-piperidin-4-ylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-9-7-13(8-10(2)14-9)11-3-5-12-6-4-11/h9-12H,3-8H2,1-2H3/t9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYJFAYHVMWIDI-AOOOYVTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1144519-73-2
Record name (2R,6S)-2,6-dimethyl-4-(piperidin-4-yl)morpholine
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